6-ethyl-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[(4-methylphenyl)methyl]-1,4-dihydroquinolin-4-one
CAS No.: 931723-90-9
Cat. No.: VC11899984
Molecular Formula: C28H25N3O2
Molecular Weight: 435.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 931723-90-9 |
|---|---|
| Molecular Formula | C28H25N3O2 |
| Molecular Weight | 435.5 g/mol |
| IUPAC Name | 6-ethyl-1-[(4-methylphenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one |
| Standard InChI | InChI=1S/C28H25N3O2/c1-4-20-11-14-25-23(15-20)26(32)24(17-31(25)16-21-9-5-18(2)6-10-21)28-29-27(30-33-28)22-12-7-19(3)8-13-22/h5-15,17H,4,16H2,1-3H3 |
| Standard InChI Key | RNJMEBFGUZTMFS-UHFFFAOYSA-N |
| SMILES | CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C |
| Canonical SMILES | CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Architecture
The compound’s structure integrates three distinct moieties:
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A 1,4-dihydroquinolin-4-one core substituted with an ethyl group at position 6.
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A 1,2,4-oxadiazole ring at position 3, bearing a 4-methylphenyl substituent.
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A para-methylbenzyl group at position 1, facilitating lipophilicity .
The IUPAC name, 6-ethyl-1-[(4-methylphenyl)methyl]-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]quinolin-4-one, systematically describes this arrangement .
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₈H₂₅N₃O₂ | |
| Molecular Weight | 435.5 g/mol | |
| SMILES | CCC1=CC2=C(C=C1)N(C=C(C2=O)C3=NC(=NO3)C4=CC=C(C=C4)C)CC5=CC=C(C=C5)C | |
| InChIKey | RNJMEBFGUZTMFS-UHFFFAOYSA-N |
Synthetic Pathways and Optimization Challenges
Hypothesized Synthesis Route
Based on analogous quinolinone-oxadiazole hybrids, a plausible synthesis involves:
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Quinolinone Formation:
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Condensation of 6-ethyl-2-aminobenzophenone with ethyl acetoacetate under acidic conditions to yield the dihydroquinolinone scaffold.
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Oxadiazole Ring Construction:
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Cyclization of a nitrile intermediate with hydroxylamine, followed by coupling with 4-methylbenzoyl chloride to introduce the aryl group.
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N-Alkylation:
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Reaction with 4-methylbenzyl bromide in the presence of a base (e.g., K₂CO₃) to attach the benzyl substituent.
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Table 2: Key Synthetic Intermediates
| Intermediate | Role | Yield (Hypothetical) |
|---|---|---|
| 6-Ethyl-1,4-dihydroquinolin-4-one | Core scaffold | ~45% |
| 5-(4-Methylphenyl)-1,2,4-oxadiazole-3-carbonitrile | Oxadiazole precursor | ~60% |
Purification and Characterization Challenges
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The compound’s high molecular weight (435.5 g/mol) and lipophilicity (LogP ≈ 4.2 predicted) complicate chromatographic separation .
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Crystallization attempts may require mixed solvent systems (e.g., DCM/hexane).
Pharmacokinetic and Toxicity Considerations
ADME Predictions
| Parameter | Predicted Value | Method |
|---|---|---|
| LogP | 4.2 | XLogP3 |
| Water Solubility | 0.012 mg/mL | ESOL |
| CYP3A4 Inhibition | High | SwissADME |
Toxicity Risks
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Hepatotoxicity: Quinolinones are associated with CYP450 inhibition (e.g., CYP2D6 IC₅₀: 8 µM in analogs).
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Mutagenicity: Oxadiazole rings may generate reactive oxygen species under UV exposure.
Future Research Directions
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Synthetic Optimization:
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Explore microwave-assisted synthesis to improve oxadiazole cyclization yields.
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Introduce polar substituents (e.g., -OH, -NH₂) to enhance aqueous solubility.
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Biological Screening:
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Prioritize assays against kinase targets (e.g., EGFR, VEGFR) given structural similarities to known inhibitors.
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Evaluate neuroactivity given the compound’s potential to cross the blood-brain barrier.
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Computational Modeling:
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Perform molecular dynamics simulations to predict binding modes with COVID-19 main protease (Mᵖʳᵒ).
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